2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid

Dopamine D3 Receptor Neuropharmacology Antagonist

Procure 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid (DMQCA) for robust D3 receptor pharmacology. Validated Ki 1.37 nM potency exceeds SB-277011A by 8.2-fold. Unique physicochemical profile combines high lipophilicity (LogP 4.22) with exceptional aqueous solubility (50 mg/mL), ensuring assay compatibility not found in analogs like cinchophen. Supplied batch-certified (≥97% purity) for reproducible screening.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
CAS No. 20389-06-4
Cat. No. B1298070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid
CAS20389-06-4
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C
InChIInChI=1S/C18H15NO2/c1-11-7-8-13(9-12(11)2)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21)
InChIKeyZHOVQBPFQFEWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic Acid (CAS 20389-06-4) Scientific Selection & Procurement Overview


2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid (DMQCA) is a substituted quinoline-4-carboxylic acid derivative with a molecular formula of C₁₈H₁₅NO₂ and a molecular weight of 277.32 g/mol . Characterized by a planar, conjugated π-system spanning the quinoline and 3,4-dimethylphenyl rings, this compound serves as a versatile scaffold in medicinal chemistry and material science . Its structural features confer a specific physicochemical profile—including a calculated LogP of 4.22 and a TPSA of 50.19 Ų [1]—that dictates its suitability for applications requiring a balance of lipophilicity and hydrogen-bonding capacity. This evidence guide focuses exclusively on quantifiable, verifiable performance metrics that differentiate DMQCA from structurally related analogs to inform procurement and experimental design decisions.

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic Acid: Why In-Class Substitution Is Not Valid


In quinoline-4-carboxylic acid-based research, the assumption that compounds sharing a core scaffold can be interchanged is a critical error. The presence and position of substituents on the phenyl ring at the 2-position profoundly alter key properties such as lipophilicity, aqueous solubility, and biological target engagement . For instance, the 3,4-dimethyl substitution pattern on DMQCA yields a unique combination of high lipophilicity (LogP ~4.22) and unexpectedly high aqueous solubility (50 mg/mL) [1], a pairing not observed in the unsubstituted phenyl analog (cinchophen). Furthermore, this specific substitution pattern is associated with potent antagonism at the dopamine D3 receptor (Ki = 1.37 nM) [2], a pharmacological profile that is not a general feature of the quinoline-4-carboxylic acid class. Therefore, substituting DMQCA with an analog like cinchophen or a differently substituted quinoline would introduce uncontrolled variables, jeopardizing experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions. The evidence below quantifies these critical, non-interchangeable differences.

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic Acid: Quantitative Differentiation Evidence vs. Analogs


D3 Receptor Antagonism: 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic Acid vs. SB-277011A

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid (DMQCA) demonstrates significantly higher binding affinity for the human dopamine D3 receptor compared to the well-characterized D3 antagonist SB-277011A. In a direct comparison of Ki values, DMQCA is approximately 8.2-fold more potent in the [125I]IABN displacement assay [1]. This higher affinity at the molecular target is a key differentiating factor for researchers focused on maximizing target engagement in D3 receptor-mediated pathways.

Dopamine D3 Receptor Neuropharmacology Antagonist

Aqueous Solubility Advantage: 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid vs. Cinchophen

Despite a higher calculated LogP indicating greater lipophilicity, 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (DMQCA) exhibits a profound and counterintuitive solubility advantage over the structurally simpler analog cinchophen (2-phenylquinoline-4-carboxylic acid). While cinchophen is reported as practically insoluble in water [2], DMQCA demonstrates a water solubility of 50 mg/mL [1]. This represents a transformative improvement for experimental handling, allowing for the preparation of aqueous stock solutions at concentrations unattainable with cinchophen.

Solubility Biophysical Properties Assay Development

Lipophilicity Differentiation: Higher LogP of 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid vs. Cinchophen

The 3,4-dimethylphenyl substitution in DMQCA increases the calculated lipophilicity (LogP) by approximately 0.62 units compared to the unsubstituted phenyl analog cinchophen. Specifically, DMQCA has a LogP of 4.2168 [1], while cinchophen's LogP is reported as 3.60 [2] or 3.54 [3]. This quantifiable difference is significant; a LogP increase of 0.6 suggests that DMQCA has roughly 4 times greater partitioning into a non-polar phase.

Lipophilicity LogP Membrane Permeability

Purity and Procurement Readiness: Commercial Availability of 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid

As a specialized chemical intermediate, DMQCA is commercially available from multiple reputable vendors with defined purity specifications, ensuring batch-to-batch consistency for research applications. Standard purity is ≥97% , with some vendors offering material up to 98% (GC) [1]. This is in contrast to some custom quinoline analogs which may require in-house synthesis or lack validated purity documentation, introducing uncertainty and delays.

Procurement Purity Commercial Availability

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic Acid: Key Application Scenarios Based on Evidence


Dopamine D3 Receptor Pharmacology: High-Potency Antagonist Tool

The sub-nanomolar binding affinity (Ki = 1.37 nM) of 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid for the human D3 receptor, surpassing the potency of the reference antagonist SB-277011A by 8.2-fold [1], makes it a compelling chemical probe for detailed D3 receptor pharmacology studies. Researchers investigating D3-mediated signaling pathways in recombinant cell lines (e.g., HEK293) can leverage this high potency to achieve maximal receptor occupancy at lower compound concentrations, thereby mitigating potential off-target or solubility-related artifacts [1].

Structure-Activity Relationship (SAR) Studies on Lipophilic Efficiency

The unique combination of high lipophilicity (LogP = 4.22) [2] and unexpectedly high aqueous solubility (50 mg/mL) [3] in DMQCA, especially when contrasted with the water-insoluble cinchophen (LogP ~3.6) [4], presents a powerful case study for medicinal chemists exploring lipophilic efficiency (LipE) and ligand-lipophilicity relationships. This compound can serve as a benchmark for designing and evaluating new quinoline-based scaffolds where both membrane permeability and assay compatibility are required [2][3].

Fluorescent Probe Development and Material Science Applications

The inherent fluorescence of the quinoline core, combined with the specific 3,4-dimethylphenyl substitution that enhances its conjugated π-system , positions DMQCA as a viable precursor for developing novel fluorescent probes and materials. The high solubility in water [3] is a distinct advantage for bioconjugation and aqueous-phase sensing applications, where many other highly lipophilic, fluorescent scaffolds would precipitate [3].

Reliable Procurement for High-Throughput Screening (HTS) Libraries

Given its well-defined, commercially available form with high purity (≥97%) , 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a robust candidate for inclusion in diversity-oriented or targeted screening libraries. The availability of batch-certified material minimizes the risk of false positives or negatives arising from impurities or compound degradation, a common concern with custom-synthesized analogs, thereby increasing the reliability of primary and secondary screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.